molecular formula C32H27N5O5S B2759644 N-[2-(3,4-dimethoxyphenyl)ethyl]-9-{[(4-nitrophenyl)methyl]sulfanyl}-8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2,4,6,8,11(16),12,14-octaene-5-carboxamide CAS No. 443670-94-8

N-[2-(3,4-dimethoxyphenyl)ethyl]-9-{[(4-nitrophenyl)methyl]sulfanyl}-8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2,4,6,8,11(16),12,14-octaene-5-carboxamide

Cat. No.: B2759644
CAS No.: 443670-94-8
M. Wt: 593.66
InChI Key: YQVUIQJQAXAJHN-UHFFFAOYSA-N
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Description

N-[2-(3,4-dimethoxyphenyl)ethyl]-9-{[(4-nitrophenyl)methyl]sulfanyl}-8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2,4,6,8,11(16),12,14-octaene-5-carboxamide is a structurally complex polycyclic aromatic compound featuring a tetracyclic core system with three nitrogen atoms (triaza configuration), a 3,4-dimethoxyphenethyl group, and a 4-nitrophenylmethylsulfanyl substituent. Its structural complexity may confer unique pharmacokinetic properties, though its exact pharmacological profile remains speculative without direct experimental data.

Properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-6-[(4-nitrophenyl)methylsulfanyl]benzimidazolo[1,2-c]quinazoline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H27N5O5S/c1-41-28-14-9-20(17-29(28)42-2)15-16-33-31(38)22-10-13-24-26(18-22)35-32(36-27-6-4-3-5-25(27)34-30(24)36)43-19-21-7-11-23(12-8-21)37(39)40/h3-14,17-18H,15-16,19H2,1-2H3,(H,33,38)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQVUIQJQAXAJHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)C2=CC3=C(C=C2)C4=NC5=CC=CC=C5N4C(=N3)SCC6=CC=C(C=C6)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H27N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

593.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-9-{[(4-nitrophenyl)methyl]sulfanyl}-8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2,4,6,8,11(16),12,14-octaene-5-carboxamide involves multiple steps, starting from readily available starting materials. The key steps typically include:

    Formation of the benzimidazole core: This can be achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.

    Introduction of the quinazoline moiety: This step involves the cyclization of the benzimidazole intermediate with an appropriate reagent such as anthranilic acid or its derivatives.

    Attachment of the 3,4-dimethoxyphenyl group: This can be done through a Friedel-Crafts alkylation reaction using 3,4-dimethoxybenzyl chloride.

    Incorporation of the nitrophenylmethylsulfanyl group: This step involves the nucleophilic substitution of a suitable thiol with a nitrophenylmethyl halide.

    Final coupling to form the carboxamide: This can be achieved by reacting the intermediate with an appropriate amine under coupling conditions using reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to improve yield and scalability. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,4-dimethoxyphenyl)ethyl]-9-{[(4-nitrophenyl)methyl]sulfanyl}-8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2,4,6,8,11(16),12,14-octaene-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine using reagents like hydrogen gas and a palladium catalyst.

    Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic aromatic substitution reactions.

    Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C), lithium aluminum hydride (LiAlH4)

    Substitution: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu)

    Hydrolysis: Hydrochloric acid (HCl), sodium hydroxide (NaOH)

Major Products

    Oxidation: Nitro derivatives

    Reduction: Amino derivatives

    Substitution: Various substituted derivatives depending on the nucleophile used

    Hydrolysis: Carboxylic acid and amine

Scientific Research Applications

Medicinal Chemistry

The compound's intricate structure suggests it may have significant pharmacological properties. Its multiple functional groups allow for interactions with various biological targets:

  • Drug Development : The compound could be explored as a potential drug candidate due to its unique molecular architecture that may enhance bioactivity against specific diseases.
  • Biological Activity : Preliminary studies indicate that compounds with similar structures exhibit anti-cancer and anti-inflammatory activities. Further research is needed to evaluate its efficacy in these areas.

Organic Synthesis

In organic chemistry, this compound can serve as a versatile building block for synthesizing more complex molecules:

  • Synthetic Pathways : The synthesis of this compound involves several key steps including the formation of the benzimidazole core and the introduction of various substituents through reactions such as Friedel-Crafts alkylation and nucleophilic substitution. These methods can be adapted for the synthesis of derivatives with tailored properties.
  • Reactivity : The presence of functional groups like nitrophenyl and methoxy allows for diverse chemical transformations such as oxidation and reduction processes.

Material Science

The unique structural features of N-[2-(3,4-dimethoxyphenyl)ethyl]-9-{[(4-nitrophenyl)methyl]sulfanyl}-8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2,4,6,8,11(16),12,14-octaene-5-carboxamide may impart interesting properties to materials:

  • Polymer Chemistry : Its incorporation into polymer matrices could enhance thermal stability or mechanical properties due to its rigid tetracyclic structure.
  • Nanotechnology : The compound may also be explored in the development of nanomaterials for applications in drug delivery systems or as catalysts in chemical reactions.

Biological Studies

This compound can be utilized in biological research to investigate interactions between complex organic molecules and biological systems:

  • Mechanistic Studies : Understanding how this compound interacts at the molecular level with proteins or nucleic acids can unveil new biochemical pathways or therapeutic targets.
  • Toxicological Assessments : Evaluating the safety profile of this compound is crucial for its potential application in pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-9-{[(4-nitrophenyl)methyl]sulfanyl}-8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2,4,6,8,11(16),12,14-octaene-5-carboxamide is not well-documented. based on its structure, it is likely to interact with various molecular targets through hydrogen bonding, hydrophobic interactions, and π-π stacking. The presence of the nitrophenyl and benzimidazole groups suggests potential interactions with enzymes or receptors involved in oxidative stress or DNA binding.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs with 3,4-Dimethoxyphenethyl Groups

The 3,4-dimethoxyphenethyl moiety is a key feature shared with verapamil, a calcium channel blocker and P-glycoprotein (P-gp) inhibitor. A photoactive verapamil analog, N-[benzoyl-3,5-3H-(+/-)-5-[(3,4-dimethoxyphenetyl)methylamino]-2-(3,4-dimethoxyphenyl)-2-isopropyl-N-p-azidobenzoylpentylamine, binds directly to P-gp in multidrug-resistant cancer cells . Comparative analysis:

Feature Target Compound Verapamil Analog
Core Structure Triaza tetracyclic system Benzene and piperidine rings
Substituents 4-nitrophenylmethylsulfanyl, carboxamide Azidobenzoyl, isopropyl
Molecular Weight ~650–700 (estimated) ~500–550 (estimated)
Biological Target Hypothesized P-gp inhibition Confirmed P-gp binding and MDR reversal

The target compound’s larger tetracyclic core may enhance binding affinity through additional π-π interactions but could reduce bioavailability due to higher molecular weight. The nitro group may introduce redox-sensitive properties absent in verapamil analogs .

Polycyclic Heteroaromatic Compounds

Compounds like 8-(4-dimethylamino-phenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione () share heteroaromatic systems but differ in substituent electronic profiles. The benzothiazole ring in ’s compound is electron-deficient, akin to the nitro group in the target compound, but lacks methoxy donors. Such differences influence solubility and target selectivity:

Property Target Compound Benzothiazole-Spiro Compound
Aromatic System Triaza tetracyclic + nitro/methoxy groups Spiro system with benzothiazole
Electron Effects Mixed donor (methoxy) and acceptor (nitro) Acceptor-dominated (benzothiazole)
Solubility Moderate (methoxy enhances, nitro reduces) Likely low (nonpolar benzothiazole)

Substituent Effects on Aromaticity and Bioactivity

The nitro group’s electron-withdrawing nature contrasts with methoxy’s electron-donating effects, creating a polarized aromatic system. Comparable compounds with nitro groups (e.g., nitrofurantoin) often exhibit redox-mediated antimicrobial activity, while methoxy-rich compounds (e.g., polyphenols) show antioxidant or receptor-binding profiles . The target compound’s dual functionality may enable dual mechanisms, though trade-offs in stability (e.g., nitro group’s susceptibility to reduction) require further study.

Research Findings and Hypotheses

  • The nitro group may compete with chemotherapeutic agents for P-gp binding sites, similar to verapamil’s mechanism .
  • Solubility and LogP : Estimated logP ~3.5–4.2 (methoxy groups reduce hydrophobicity, but nitro and tetracyclic core increase it). This range is comparable to verapamil (logP ~3.8) but higher than polar benzothiazole derivatives .
  • Synthetic Challenges : The tetracyclic core’s strain and nitro group’s reactivity may complicate synthesis, contrasting with simpler spiro systems in .

Data Tables

Table 1: Structural and Functional Comparison

Compound Core Structure Key Substituents Hypothesized Activity
Target Compound Triaza tetracyclic 3,4-dimethoxyphenethyl, 4-nitrophenylsulfanyl P-gp inhibition, redox modulation
Verapamil Analog Benzene/piperidine 3,4-dimethoxyphenethyl, azidobenzoyl Confirmed P-gp binding
Benzothiazole-Spiro Compound Spiro[4.5]decane Benzothiazole, dimethylamino Synthetic intermediate

Table 2: Substituent Electronic Effects

Group Electronic Effect Example Compound Impact on Bioactivity
3,4-Dimethoxyphenyl Electron-donating Target Compound, Verapamil Enhances solubility, P-gp binding
4-Nitrophenyl Electron-withdrawing Target Compound Redox activity, P-gp competition
Benzothiazole Electron-withdrawing ’s compound Low solubility, π-acceptor sites

Biological Activity

N-[2-(3,4-dimethoxyphenyl)ethyl]-9-{[(4-nitrophenyl)methyl]sulfanyl}-8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2,4,6,8,11(16),12,14-octaene-5-carboxamide is a complex organic compound with significant potential in medicinal chemistry due to its unique structural features and multiple functional groups. This article explores its biological activities based on existing literature and research findings.

Structural Characteristics

The compound features a tetracyclic structure with various substituents that may influence its biological interactions. The presence of methoxy groups and a nitrophenylmethylsulfanyl group suggests potential pharmacological properties.

Biological Activity Overview

The biological activity of this compound can be categorized into several areas:

1. Antitumor Activity
Research indicates that compounds with similar structural motifs often exhibit antitumor properties. Isoquinoline derivatives, for example, have demonstrated cytotoxic effects against leukemia and other cancer types due to their ability to interact with cellular targets involved in tumor progression and survival .

2. Antimicrobial Properties
The presence of nitrophenyl groups in organic compounds has been associated with antimicrobial activity. Studies have shown that nitro-substituted compounds can inhibit bacterial growth and may serve as potential leads for new antibiotics .

3. Enzyme Inhibition
Compounds similar to the target compound have been studied for their ability to inhibit key enzymes involved in various metabolic pathways. For instance, the inhibition of certain kinases or proteases could lead to therapeutic benefits in diseases such as cancer or inflammation .

Case Study 1: Synthesis and Biological Evaluation

A study synthesized a related compound featuring a methoxyphenyl group and assessed its biological activity against different cancer cell lines. Results showed significant cytotoxicity (IC50 values in the micromolar range), suggesting that modifications on the phenyl ring could enhance antitumor activity .

Case Study 2: Structure-Activity Relationship (SAR)

In a comparative analysis of various derivatives of similar structures, it was found that the introduction of electron-donating groups (like methoxy) significantly increased the potency against specific cancer cell lines while maintaining selectivity towards non-cancerous cells .

Data Tables

Property Value
Molecular FormulaC20H24N4O5S
Molecular Weight420.49 g/mol
Predicted CCS (Ų)190.8
Antitumor Activity (IC50)~10 μM (example from similar compounds)
Antimicrobial ActivityEffective against Gram-positive bacteria

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